

Potential interactions of Skf 96365 with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Skf 96365	
Cat. No.:	B1663603	Get Quote

Technical Support Center: SKF 96365 Interactions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of **SKF 96365**, a widely used inhibitor of store-operated Ca²⁺ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels. Given its complex pharmacological profile, understanding its potential interactions is crucial for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SKF 96365**?

A1: **SKF 96365** was initially identified as a blocker of receptor-mediated calcium entry.[1] It is widely used as an inhibitor of store-operated Ca²⁺ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels.[2][3] However, it is a non-selective inhibitor and has been shown to affect a variety of other ion channels.

Q2: What are the known off-target effects of **SKF 96365**?

A2: **SKF 96365** has several known off-target effects, which is a critical consideration for experimental design. It can also block:



- Voltage-gated calcium channels: This includes both high-voltage-activated (HVA) and low-voltage-activated (LVA) T-type calcium channels. In fact, it is a potent blocker of T-type calcium channels, with an IC₅₀ in the nanomolar range for hCa_v3.1.[2][4]
- Potassium channels: SKF 96365 has been shown to inhibit several types of potassium channels, including the hERG channel.[2]
- Na+/Ca²⁺ exchanger (NCX): In some cell types, such as glioblastoma cells, SKF 96365 can
 enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[1]

Q3: What is the recommended working concentration for **SKF 96365**?

A3: The effective concentration of **SKF 96365** can vary significantly depending on the cell type and the specific channel being targeted. The typical range used in research is between 1 μ M and 100 μ M. For TRPC channel inhibition, concentrations are often in the 10-30 μ M range. However, due to its off-target effects at these concentrations, it is crucial to perform doseresponse experiments and use appropriate controls.

Q4: How should I prepare and store **SKF 96365** stock solutions?

A4: **SKF 96365** hydrochloride is soluble in water (up to 20 mM with gentle warming) and DMSO (up to 80 mg/mL).[2]

- For aqueous stock solutions: Dissolve in sterile water. These can be stored at -20°C for up to 2 months.[1]
- For DMSO stock solutions: Use fresh, high-quality DMSO as moisture can reduce solubility. [2] Aliquot and store at -20°C for up to one month or -80°C for up to six months.[4]
- Working solutions: Dilute the stock solution in your experimental buffer immediately before use.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Recommended Solution
Unexpected increase in intracellular calcium	In certain cell types, SKF 96365 can enhance the reverse mode of the Na ⁺ /Ca ²⁺ exchanger (NCX), leading to Ca ²⁺ influx.[1]	1. Test for the presence and activity of NCX in your experimental model. 2. Use a specific NCX inhibitor as a control to see if the effect is blocked. 3. Consider using a lower concentration of SKF 96365.
Observed effects are not consistent with TRPC channel blockade	SKF 96365 is a non-selective inhibitor and may be affecting other ion channels, such as voltage-gated calcium channels or potassium channels, which are present in your cells.[2]	1. Use more specific inhibitors for other potential targets as controls (e.g., verapamil for L-type Ca²+ channels, mibefradil for T-type Ca²+ channels). 2. Employ genetic knockdown (e.g., siRNA) of your target TRPC channel to confirm its role. 3. Perform electrophysiological studies to directly measure the effect of SKF 96365 on different ion channel currents in your cells.
Variability in results between experiments	 Inconsistent stock solution preparation or storage. 2. Degradation of the compound. Differences in cell passage number or confluency. 	1. Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. 2. Always prepare working solutions fresh from a stock solution on the day of the experiment. 3. Standardize your cell culture protocols.
No effect observed at expected concentrations	1. The target channel may not be expressed or functional in your cell model. 2. The compound may have	1. Confirm the expression of your target TRPC channel using techniques like RT-PCR or Western blotting. 2. Test the



degraded. 3. The experimental conditions (e.g., pH, presence of certain ions) may be affecting the compound's activity.

activity of your SKF 96365 stock on a positive control cell line known to be sensitive to the compound. 3. Ensure your experimental buffer is at the correct pH and composition.

Quantitative Data Summary

The following table summarizes the reported inhibitory (IC_{50}) and effective (EC_{50}) concentrations of **SKF 96365** for various molecular targets. These values should be used as a guide, and optimal concentrations should be determined empirically for each experimental system.

Target	Reported Value	Cell Type / System	Reference
TRPC Channels (general)	IC₅o: 5-30 μM	Various	
Receptor-Mediated Ca ²⁺ Entry (Thrombin- stimulated)	IC50: 11.7 μM	Human Platelets	
Receptor-Mediated Ca ²⁺ Entry (ADP- stimulated)	IC50: 8.5 μM	Human Platelets	
hCa _v 3.1 (T-type Ca ²⁺ Channel)	IC₅o: ~560 nM	HEK293 cells	[2][4]
Na ⁺ /Ca ²⁺ Exchanger (reverse mode)	EC50: 9.79 μM	Glioblastoma cells	[1]
hERG K+ Channel	Concentration- dependent inhibition	HEK293 cells	[2]

Experimental ProtocolsWhole-Cell Patch Clamp Electrophysiology



This protocol provides a general framework for assessing the inhibitory effect of **SKF 96365** on ion channel currents.

Methodology:

- Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). Note: The specific composition of the internal and external solutions will depend on the ion channel being studied.

Recording:

- \circ Obtain a high-resistance (>1 G Ω) seal between the patch pipette and the cell membrane.
- Rupture the membrane to achieve the whole-cell configuration.
- Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing voltage steps).
- Record baseline currents in the absence of the drug.
- Perfuse the cells with the external solution containing the desired concentration of SKF 96365.
- Record currents in the presence of SKF 96365 until a steady-state block is achieved.
- Wash out the drug with the control external solution to check for reversibility of the block.
- Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of inhibition for each concentration to generate a doseresponse curve and determine the IC₅₀ value.





Click to download full resolution via product page

Fig. 1: Experimental workflow for patch clamp analysis of **SKF 96365** inhibition.

Intracellular Calcium Imaging

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium ([Ca²⁺]i) in response to **SKF 96365**.

Methodology:

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips.
- Fura-2 AM Loading:
 - \circ Prepare a loading buffer (e.g., HBSS) containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127.
 - Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with the loading buffer to remove extracellular dye.
 - Allow cells to de-esterify the dye for at least 30 minutes at room temperature.
- · Imaging:
 - Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
 - Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.
 - Establish a stable baseline [Ca2+]i recording.

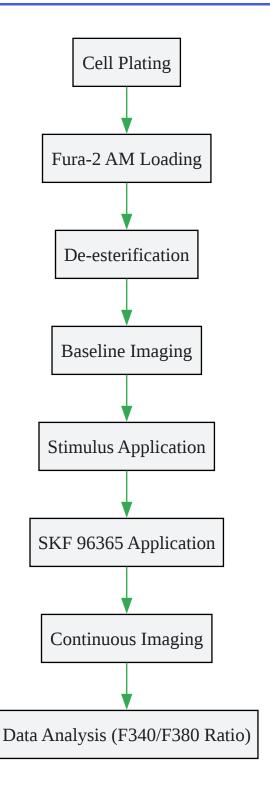






- Apply the stimulus that induces calcium entry (e.g., a receptor agonist or a store-depleting agent like thapsigargin).
- Add SKF 96365 at the desired concentration and continue recording to observe its effect on the calcium signal.
- Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.





Click to download full resolution via product page

Fig. 2: Workflow for intracellular calcium imaging with **SKF 96365**.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of **SKF 96365** on cell viability and proliferation.



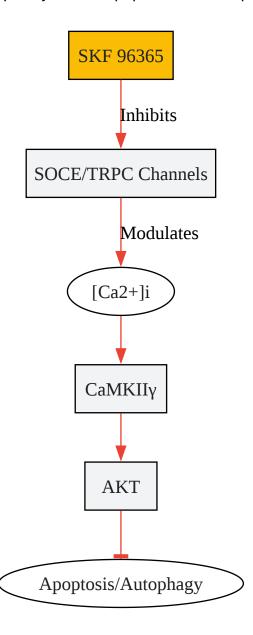
Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow the cells to adhere overnight.
- · Compound Treatment:
 - Prepare serial dilutions of SKF 96365 in complete cell culture medium.
 - Replace the medium in the wells with the medium containing the different concentrations
 of SKF 96365. Include a vehicle control (e.g., medium with the same concentration of
 DMSO or water as the highest drug concentration).
 - Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Prepare a 5 mg/mL solution of MTT in sterile PBS.
 - Add 10 μL of the MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization and Measurement:
 - Add 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
 - Mix gently on an orbital shaker to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance from a blank well. Express the results
 as a percentage of the vehicle control and plot the data to determine the IC₅₀ for cell viability.

Signaling Pathway Interactions



SKF 96365 has been shown to influence several signaling pathways, primarily due to its modulation of intracellular calcium levels. One notable interaction is with the CaMKIIy/AKT signaling cascade. In some cancer cell lines, **SKF 96365** treatment leads to the inhibition of this pathway, which can subsequently induce apoptosis and autophagy.[2]



Click to download full resolution via product page

Fig. 3: Simplified diagram of **SKF 96365**'s effect on the CaMKIIy/AKT pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Potential interactions of Skf 96365 with other compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663603#potential-interactions-of-skf-96365-with-other-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com